

# Discovery and history of Enoxacin hydrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Enoxacin hydrate |           |
| Cat. No.:            | B1263200         | Get Quote |

An In-depth Technical Guide to the Discovery and History of **Enoxacin Hydrate** 

### Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] As a second-generation quinolone, it marked a significant step in the development of this class of antibiotics, exhibiting potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][3] Its primary applications have been in the treatment of urinary tract infections (UTIs) and gonorrhea.[1][4] This document provides a comprehensive technical overview of the discovery, history, mechanism of action, pharmacokinetics, and key experimental methodologies related to Enoxacin. While its clinical use has been superseded by newer agents with more favorable safety profiles, recent research into its role in modulating microRNA (miRNA) biogenesis has renewed scientific interest in the compound.[5][6][7]

# **Discovery and Developmental History**

The development of Enoxacin is rooted in the history of quinolone antibiotics, which began with the discovery of nalidixic acid in 1962.[8][9] The subsequent breakthrough was the addition of a fluorine atom at the C6-position and a piperazinyl group at the C7-position of the quinolone nucleus, which dramatically enhanced antibacterial potency and spectrum.[9][10] This led to the first "new quinolone," norfloxacin, in 1978.[9]

Enoxacin, a 1,8-naphthyridine derivative, was discovered in 1980.[8] It emerged as part of an intense period of research and development in the early 1980s that also produced other key fluoroquinolones like ciprofloxacin and ofloxacin.[9][10] Enoxacin demonstrated a broad spectrum of activity, particularly against Gram-negative pathogens, and was developed for oral



administration.[3] However, its clinical application was later limited by adverse effects, including phototoxicity and central nervous system (CNS) events.[5] It is no longer available for use in the United States.[1]



Click to download full resolution via product page

Caption: Logical workflow of quinolone development leading to Enoxacin.

# Mechanism of Action Antibacterial Activity

Enoxacin exerts its bactericidal effect by interfering with bacterial DNA replication.[1][11] Its primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][12][13]

- Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This
  enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process
  crucial for relieving torsional stress during DNA replication and transcription. Enoxacin binds
  to the enzyme-DNA complex, stabilizing it and trapping the gyrase on the DNA. This leads to
  breaks in the bacterial chromosome and ultimately cell death.[11][12]
- Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is Topoisomerase IV. This enzyme is critical for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting Topoisomerase IV, Enoxacin prevents the segregation of replicated DNA into daughter cells, thereby blocking cell division.[1][13]

The inhibition of these enzymes effectively halts essential cellular processes, including DNA replication, transcription, and repair, leading to rapid bacterial cell death.[1]





Click to download full resolution via product page

Caption: Enoxacin's antibacterial mechanism of action.

## **Modulation of miRNA Biogenesis**

More recently, Enoxacin has been identified as a small-molecule enhancer of microRNA (SMER).[6] It promotes the maturation of miRNAs by binding to the TAR RNA-binding protein 2 (TRBP), a cofactor of the Dicer enzyme.[13][14] The Dicer/TRBP complex is central to the processing of precursor-miRNAs (pre-miRNAs) into mature miRNAs. Enoxacin appears to enhance the affinity of TRBP for pre-miRNAs, thus increasing the efficiency of Dicer processing and boosting the overall levels of mature miRNAs.[6][14] This activity is distinct from its antibacterial properties and has led to investigations into its potential as an anticancer agent.[6] [13]





Click to download full resolution via product page

Caption: Enoxacin's role in the miRNA biogenesis pathway.

# **Pharmacokinetic Properties**

Enoxacin is characterized by rapid and extensive absorption after oral administration, with high bioavailability.[1][15] Its pharmacokinetic parameters allow for effective twice-daily dosing.[15]



| Parameter                        | Value (Dose)                       | Study Population   | Reference |
|----------------------------------|------------------------------------|--------------------|-----------|
| Bioavailability                  | ~89%                               | Healthy Volunteers | [16]      |
| 87%                              | Elderly Patients                   | [17]               |           |
| Time to Peak (Tmax)              | 1 - 2 hours                        | Healthy Volunteers | [16]      |
| Peak Conc. (Cmax)                | 1.0 mg/L (200 mg<br>oral)          | Healthy Volunteers | [16]      |
| 3.8 mg/L (800 mg<br>oral)        | Healthy Volunteers                 | [16]               |           |
| 5.45 mg/L (400 mg<br>oral)       | Elderly Patients                   | [17]               |           |
| Elimination Half-life<br>(t½)    | 3.3 - 4.7 hours (dosedependent)    | Healthy Volunteers | [16]      |
| ~6 hours (normal renal function) | General                            | [1][18]            |           |
| 9.1 hours                        | Elderly Patients                   | [17]               | _         |
| Volume of Distribution (Vd)      | ~2.8 L/kg                          | Healthy Volunteers | [16]      |
| Protein Binding                  | 35% - 40%                          | General            | [1]       |
| Excretion                        | ~60% unchanged in urine within 24h | General            | [1][18]   |
| 51-53% in urine                  | Healthy Volunteers                 | [16]               |           |

# **Antimicrobial Spectrum and Efficacy**

Enoxacin is active against a wide array of pathogens, though its primary strength is against Gram-negative bacteria.[3][12]



| Organism Type | Activity Level            | Examples                                                           | Reference |
|---------------|---------------------------|--------------------------------------------------------------------|-----------|
| Gram-Negative | High                      | Enterobacteriaceae<br>(e.g., E. coli),<br>Neisseria<br>gonorrhoeae | [3][19]   |
| Moderate      | Pseudomonas<br>aeruginosa | [20][21]                                                           |           |
| Gram-Positive | Moderate                  | Staphylococcus<br>aureus                                           | [3][19]   |
| Poor          | Streptococci              | [19]                                                               |           |

## **Minimum Inhibitory Concentration (MIC) Data**

MIC values are a key measure of an antibiotic's potency. Studies have established MIC breakpoints for Enoxacin to guide susceptibility testing.

| MIC Breakpoint | Interpretation | Zone Diameter (10<br>µg disk) | Reference |
|----------------|----------------|-------------------------------|-----------|
| ≤ 2.0 µg/mL    | Susceptible    | ≥ 18 mm                       | [19]      |
| 4.0 μg/mL      | Intermediate   | 15 - 17 mm                    | [19]      |
| > 4.0 μg/mL    | Resistant      | ≤ 14 mm                       | [19]      |

Note: In one study, over 90% of Enterobacteriaceae isolates were inhibited at a concentration of 0.5  $\mu$ g/mL.[19] Another study found that the MIC for 95% of 120 multiply resistant Gramnegative isolates was  $\leq$  2  $\mu$ g/mL.[21]

# Experimental Protocols Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of Enoxacin against a bacterial isolate.[22][23]



#### 1. Preparation of Materials:

- Enoxacin Stock Solution: Prepare a concentrated stock solution of **Enoxacin hydrate** in an appropriate solvent (e.g., water with minimal NaOH for solubility) and sterilize by filtration.
- Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate.
   Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5
   McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10<sup>5</sup> CFU/mL in the test wells. [23]
- Growth Medium: Use a standardized cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plate: Sterile, U-bottom plates are typically used.
- 2. Serial Dilution:
- Dispense 50 μL of sterile broth into wells 2 through 12 of a microtiter plate row.
- Add 100 μL of the working Enoxacin stock solution to well 1.
- Perform a two-fold serial dilution by transferring 50 μL from well 1 to well 2, mixing, then transferring 50 μL from well 2 to well 3, and so on, up to well 10. Discard 50 μL from well 10.
- Well 11 serves as the growth control (no antibiotic).
- Well 12 serves as the sterility control (no bacteria).
- 3. Inoculation:
- Add 50  $\mu$ L of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100  $\mu$ L.
- 4. Incubation:
- Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[23]
- 5. Reading Results:



- Visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth.
- The MIC is the lowest concentration of Enoxacin at which there is no visible growth (i.e., the first clear well).[22][23]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Enoxacin Wikipedia [en.wikipedia.org]
- 2. enoxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Enoxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. History of quinolones and their side effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Enoxacin | C15H17FN4O3 | CID 3229 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Enoxacin | Topoisomerase inhibitor | Mechanism | Concentration [selleckchem.com]
- 14. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs -PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enoxacin absorption and elimination characteristics PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of intravenous and oral enoxacin in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Pharmacokinetics and Bioavailability of Intravenous-to-Oral Enoxacin i" by C. Randall Marchbanks, J. Mikolich et al. [digitalcommons.uri.edu]
- 18. youtube.com [youtube.com]
- 19. Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An open study of the safety and efficacy of enoxacin in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]



- 21. In vitro activities of enoxacin and 17 other antimicrobial agents against multiply resistant, gram-negative bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. youtube.com [youtube.com]
- To cite this document: BenchChem. [Discovery and history of Enoxacin hydrate].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263200#discovery-and-history-of-enoxacin-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com